1,5-anhydro-2-deoxy-3-C-methyl-D-erythro-pentitol
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Description
“1,5-anhydro-2-deoxy-3-C-methyl-D-erythro-pentitol” is a chemical compound with the molecular formula C6H12O3 . It has an average mass of 132.158 Da and a monoisotopic mass of 132.078644 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 6 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The exact spatial arrangement of these atoms could not be found in the available resources.Scientific Research Applications
Synthetic Applications in Organic Chemistry
- Fischer, Horton, and Weckerle (1977) demonstrated the synthesis of several derivatives from a compound closely related to 1,5-anhydro-2-deoxy-3-C-methyl-D-erythro-pentitol. Their study showcases the compound's utility in the preparation of various ketoses and pentitol derivatives, highlighting its role in synthetic organic chemistry (Fischer, Horton, & Weckerle, 1977).
Chemical Properties and Reactions 2. The study of aminosugar linkages in glycolipids by Stellner, Saito, and Hakomori (1973) utilized 2-deoxy-2-(N-methyl)-acetamidohexitols, chemically similar to this compound. This research provides insights into the compound's potential use in understanding the structure and function of complex biomolecules (Stellner, Saito, & Hakomori, 1973).
Advanced Glycation End-Products 3. Research by Nemet, Varga-Defterdarović, and Turk (2006) on methylglyoxal, a reactive alpha-oxoaldehyde, provides context for the role of similar compounds like this compound in the formation of advanced glycation end-products, which are significant in diabetes and neurodegenerative diseases (Nemet, Varga-Defterdarović, & Turk, 2006).
Properties
IUPAC Name |
(3R,4S)-4-methyloxane-3,4-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-6(8)2-3-9-4-5(6)7/h5,7-8H,2-4H2,1H3/t5-,6+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXBCUFVNCOZTF-RITPCOANSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOCC1O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCOC[C@H]1O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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